Fmoc-HoPro-OH
CAS No.: 86069-86-5
Cat. No.: VC21541175
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86069-86-5 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 |
| Standard InChI Key | CKLAZLINARHOTG-IBGZPJMESA-N |
| Isomeric SMILES | C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Properties and Characteristics
Fmoc-L-Pipecolic acid possesses specific physicochemical properties that make it suitable for various applications in organic synthesis. Table 1 summarizes the key chemical and physical properties of this compound.
Table 1: Physical and Chemical Properties of Fmoc-L-Pipecolic Acid
| Property | Value |
|---|---|
| CAS Number | 86069-86-5 |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| Melting Point | 149-153°C (153-158°C) |
| Boiling Point | 561.6±43.0°C (Predicted) |
| Density | 1.293±0.06 g/cm³ (Predicted) |
| Form | Powder to crystal |
| Color | White to light yellow |
| Solubility | Soluble in methanol |
| Storage Temperature | 2-8°C |
| pKa | 3.97±0.20 (Predicted) |
| Optical Activity | [α]22/D 23°, c = 1 in DMF |
The compound's IUPAC name is (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid, and it is known by several synonyms including Fmoc-L-homoproline, Fmoc-Pip-OH, and Fmoc-L-piperidine-2-carboxylic acid . The SMILES notation for the compound is C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, representing its molecular structure .
Synthesis Methods
Several methods have been developed for the synthesis of Fmoc-L-Pipecolic acid, ranging from traditional chemical approaches to innovative biocatalytic methods.
Chemical Synthesis
The preparation of Fmoc-L-Pipecolic acid typically involves the protection of the amino group of L-pipecolic acid with the Fmoc group. This can be achieved by reacting L-pipecolic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Biocatalytic Approaches
Recent advances in biocatalysis have led to the development of enzymatic methods for producing L-pipecolic acid, which can then be derivatized to form Fmoc-L-Pipecolic acid. These methods offer advantages such as high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
One notable biocatalytic approach involves the use of lysine cyclodeaminase (LCD) enzymes, which convert L-lysine to L-pipecolic acid through a cyclodeamination reaction . For instance, a previously engineered variant of lysine cyclodeaminase from Streptomyces pristinaespiralis (e-SpLCD) has been implemented for the cell-free synthesis of L-Pipecolic Acid from L-lysine .
Research published in Chemistry Europe has demonstrated that this reaction can be performed using free e-SpLCD, reaching full conversion to 50 mM L-pipecolic acid . The process scale-up has been trialed in a SpinChem® reactor, albeit with lower conversion yields. To enhance the biocatalyst stability, researchers have conducted detailed studies of e-SpLCD immobilization on microparticles, enabling the integration of the immobilized biocatalyst into a packed-bed reactor for continuous flow synthesis of L-pipecolic acid .
Another innovative approach involves a bienzymatic system combining a pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase. This redox neutral system, with a catalytic amount of free cofactor, yielded >99% conversion to pipecolic acid in batch reactions . Following co-immobilization of both enzymes, this system was applied as a packed-bed reactor in continuous flow, achieving a molar conversion of >99% with a 30-minute residence time and a space-time yield of up to 2.5 g L⁻¹ h⁻¹ .
Applications in Research and Industry
Fmoc-L-Pipecolic acid has numerous applications across various scientific and industrial fields due to its unique structural properties and the versatility of the Fmoc protecting group.
Peptide Synthesis
The primary application of Fmoc-L-Pipecolic acid is in peptide synthesis, where it serves as a crucial building block . The Fmoc group provides stability under acidic conditions and can be selectively removed under basic conditions, allowing for controlled and sequential peptide elongation. When incorporated into peptides, the piperidine ring of L-pipecolic acid introduces conformational constraints that can enhance the stability and bioactivity of the resulting peptides.
Pharmaceutical Development
Fmoc-L-Pipecolic acid plays a crucial role in the design and synthesis of novel pharmaceuticals . L-Pipecolic acid is a valuable building block for the synthesis of pharmaceuticals such as anesthetics and immunosuppressants . Notable examples include:
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Immunosuppressant macrolactones like rapamycin, FK506, and FK520, which contain a pipecolic acid residue installed by a nonribosomal peptide synthetase .
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Amide anesthetic drugs such as mepivacaine and ropivacaine, which are derived from pipecolic acid.
The controlled incorporation of L-pipecolic acid into these pharmaceuticals, facilitated by the Fmoc protection strategy, allows for precise modification of their pharmacological properties.
Biotechnology Applications
In biotechnology, Fmoc-L-Pipecolic acid is used in the production of biologically active molecules, aiding in the development of biocatalysts and enzyme inhibitors . The unique structural features of L-pipecolic acid can be exploited to design molecules with specific interactions with biological targets, such as enzymes or receptors.
Material Science
Fmoc-L-Pipecolic acid contributes to the formulation of advanced materials, such as polymers and coatings, that require specific mechanical and chemical properties . The rigid structure of the piperidine ring can influence the physical properties of materials in which it is incorporated.
Neuroscience Research
In neuroscience research, Fmoc-L-Pipecolic acid is applied in studies related to neurotransmitter systems, providing insights into neurological functions and potential treatments for disorders . The structural similarity of L-pipecolic acid to certain neurotransmitters makes it valuable for developing compounds that interact with neurological pathways.
Biological Significance of L-Pipecolic Acid
L-Pipecolic acid, the core structure of Fmoc-L-Pipecolic acid, has several important biological functions that contribute to its significance in research and pharmaceutical applications.
Compatible Solute in Microorganisms
Recent research has shown that L-pipecolic acid can function as a compatible solute in microorganisms, helping them adapt to osmotic stress conditions . For example, in Corynebacterium glutamicum, L-pipecolic acid partially improves growth under hyper-osmotic stress conditions, similar to the well-known compatible solute L-proline . Cells accumulate L-pipecolic acid under elevated osmotic pressure and release it after an osmotic down shock, demonstrating its role in osmoregulation .
Metabolic Pathways
L-Pipecolic acid is involved in various metabolic pathways, particularly in the context of amino acid metabolism. It serves as a precursor for several bioactive molecules and plays a role in cellular osmoregulation . Two major pathways for L-pipecolic acid biosynthesis have been identified:
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The saccharopine pathway
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The pipecolate pathway
In the saccharopine pathway, L-lysine is converted to saccharopine, which is then transformed into L-pipecolic acid through several enzymatic steps. In the pipecolate pathway, L-lysine undergoes cyclodeamination to form L-pipecolic acid directly .
Role in Plants and Animals
L-Pipecolic acid plays various roles in plants and animals, including mediating interactions between organisms and serving as a precursor of natural bioactive molecules . In plants, L-pipecolic acid synthesis can be induced by osmotic stress, particularly in tissues like rapeseed leaves, where it is synthesized from L-lysine via the lysine-ketoglutarate reductase/saccharopine dehydrogenase pathway .
Analytical Methods for Characterization
Several analytical methods are used to characterize and quantify Fmoc-L-Pipecolic acid in research and quality control settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used for the quantification of L-pipecolic acid and its derivatives. Samples are typically derivatized with fluorenylmethyl chloroformate (FMOC) to enhance detection . The separation is performed using a pre-column (LiChrospher 100 RP18 EC-5μ) and a main column (LiChrospher 100 RP18 EC-5μ) . Detection is carried out with a fluorescence detector with excitation and emission wavelengths of 230 nm and 310 nm, respectively .
Mass Spectrometry
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a sensitive method for identifying and quantifying Fmoc-L-Pipecolic acid in complex mixtures. This technique allows for the determination of the molecular weight and structural features of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of Fmoc-L-Pipecolic acid, including the configuration of stereogenic centers. This technique is particularly valuable for confirming the stereochemical purity of the compound.
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